molecular formula C14H25NO3 B6282586 tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers CAS No. 1784020-02-5

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Katalognummer B6282586
CAS-Nummer: 1784020-02-5
Molekulargewicht: 255.4
InChI-Schlüssel:
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers (TBHDQC) is a synthetic compound composed of an aromatic ring system with a hydroxy group and a tert-butyl group attached to the ring. It is a mixture of two diastereomers, a cis and a trans isomer, which are isomers of a compound that have the same molecular formula but different three-dimensional structures. TBHDQC has been studied for its potential applications in various fields, including scientific research, medicine, and biochemistry.

Wissenschaftliche Forschungsanwendungen

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential applications in scientific research, including as a reagent for organic synthesis and as a catalyst for certain organic reactions. It has also been used to study the structure and reactivity of organic molecules, as well as the mechanism of certain organic reactions.

Wirkmechanismus

The mechanism of action of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers is not yet fully understood. However, it is believed to involve the formation of a complex between the hydroxy group and the tert-butyl group, which leads to the formation of the product.
Biochemical and Physiological Effects
tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers has been studied for its potential effects on biochemical and physiological processes. In particular, it has been studied for its potential to inhibit the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter levels in the brain.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers for laboratory experiments include its low cost, low toxicity, and ease of synthesis. However, it is not a very stable compound and is prone to decomposition, making it difficult to store and use for extended periods of time.

Zukünftige Richtungen

In the future, tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers could be studied further for its potential applications in scientific research, medicine, and biochemistry. In particular, it could be studied for its potential to inhibit other enzymes, such as proteases and phosphatases, and for its potential to modulate cellular processes, such as apoptosis and autophagy. Additionally, tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers could be studied further for its potential to act as a drug delivery vehicle and for its potential to interact with other molecules, such as peptides and proteins. Finally, tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers could be studied further for its potential to act as a catalyst for organic reactions and for its potential to be used in organic synthesis.

Synthesemethoden

Tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers can be synthesized from tert-butyl 6-hydroxy-decahydroquinoline (TBHDQ) and 1-carboxylic acid. The reaction is catalyzed by a Lewis acid, such as boron trifluoride, and is conducted in an alcohol solvent. The reaction proceeds in two steps: the first step involves the formation of an intermediate, and the second step involves the formation of the final product.

Eigenschaften

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "Cyclohexanone", "Methyl acetoacetate", "tert-Butylamine", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethyl acetate", "Methanol", "Water" ], "Reaction": [ "Step 1: Condensation of cyclohexanone and methyl acetoacetate in the presence of sodium ethoxide to form 5-methyl-6-oxo-oct-1-ene-1,8-dioic acid ethyl ester.", "Step 2: Reduction of the above product with sodium borohydride in methanol to form 5-methyl-6-hydroxy-oct-1-ene-1,8-dioic acid ethyl ester.", "Step 3: Protection of the hydroxyl group with tert-butylamine and hydrochloric acid to form tert-butyl 5-methyl-6-tert-butoxycarbonyloxy-oct-1-ene-1,8-dioate.", "Step 4: Reduction of the above product with sodium borohydride in methanol to form tert-butyl 5-methyl-6-hydroxy-oct-1-ene-1,8-dioate.", "Step 5: Cyclization of the above product with sodium hydroxide in water to form tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers.", "Step 6: Purification of the product by extraction with ethyl acetate and drying over anhydrous sodium sulfate." ] }

CAS-Nummer

1784020-02-5

Produktname

tert-butyl 6-hydroxy-decahydroquinoline-1-carboxylate, Mixture of diastereomers

Molekularformel

C14H25NO3

Molekulargewicht

255.4

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.